molecular formula C21H13BrCl2N2OS B15083574 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one

3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one

Cat. No.: B15083574
M. Wt: 492.2 g/mol
InChI Key: GBIHRLWYYHVWME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one is a quinazolinone derivative characterized by a brominated phenyl group at position 3 and a 3,4-dichlorobenzylsulfanyl moiety at position 2 of the quinazolinone core. Quinazolinones are nitrogen-containing heterocycles renowned for their diverse pharmacological activities, including antidiabetic, antimicrobial, and anti-inflammatory properties . The structural uniqueness of this compound lies in its halogen-rich substituents, which likely enhance its lipophilicity and binding affinity to biological targets.

Properties

Molecular Formula

C21H13BrCl2N2OS

Molecular Weight

492.2 g/mol

IUPAC Name

3-(4-bromophenyl)-2-[(3,4-dichlorophenyl)methylsulfanyl]quinazolin-4-one

InChI

InChI=1S/C21H13BrCl2N2OS/c22-14-6-8-15(9-7-14)26-20(27)16-3-1-2-4-19(16)25-21(26)28-12-13-5-10-17(23)18(24)11-13/h1-11H,12H2

InChI Key

GBIHRLWYYHVWME-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=N2)SCC3=CC(=C(C=C3)Cl)Cl)C4=CC=C(C=C4)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:

    Formation of the Quinazolinone Core: This step involves the cyclization of an appropriate anthranilic acid derivative with a suitable aldehyde or ketone under acidic or basic conditions.

    Introduction of the 4-Bromophenyl Group: This can be achieved through a palladium-catalyzed Suzuki coupling reaction between the quinazolinone core and a 4-bromophenyl boronic acid.

    Attachment of the 3,4-Dichlorobenzylsulfanyl Group: This step involves the nucleophilic substitution of a suitable leaving group (e.g., a halide) on the quinazolinone core with 3,4-dichlorobenzylthiol under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, greener solvents, and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups (if present) can be reduced to amines using reducing agents like tin(II) chloride or hydrogen gas over a palladium catalyst.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Potential Applications

Due to its diverse biological activities, 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one holds promise in several medicinal chemistry applications:

  • Drug Development: It can serve as a lead compound for creating new therapeutic agents.
  • Target Interaction Studies: It is used to study binding affinities with biological macromolecules like proteins and nucleic acids through methods such as molecular docking simulations and surface plasmon resonance.
  • Enzyme Inhibition: Research indicates that this compound can form stable complexes with enzymes involved in cancer progression or infection pathways, suggesting its potential as an enzyme inhibitor.

Chemical Properties and Reactivity

The chemical reactivity of 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one is influenced by its functional groups. The bromine atom can undergo nucleophilic substitution, and the sulfanyl group can participate in electrophilic reactions. The compound can also undergo hydrolysis, oxidation, and reduction based on reaction conditions.

  • Nucleophilic Substitution: The bromine substituent can be replaced by nucleophiles when reacted with strong bases or nucleophiles, leading to new derivatives.
  • Further Functionalization: The sulfanyl group allows for additional functionalization, making it useful in synthetic chemistry.

Biological Activities

3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one exhibits a range of biological activities, including anti-cancer, anti-inflammatory, anti-HIV, anti-bacterial, and anti-fungal properties . Its structural features may enhance its efficacy against specific cancer cells or pathogens by interacting with biological targets like enzymes or receptors involved in these diseases.

Related Compounds and Structural Similarities

Several compounds share structural similarities with 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one:

Compound NameKey FeaturesBiological Activity
2-(4-Bromophenyl)-2,3-dihydroquinazolin-4(1H)-oneContains a bromophenyl groupAnticancer
6-(Benzothiazol-2-yl)quinazolin-4(3H)-oneContains benzothiazole moietyAntimicrobial
2-ArylquinazolinonesVaried aryl substitutionsAnti-inflammatory and anticancer

Mechanism of Action

The mechanism of action of 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one would depend on its specific application. In a biological context, it may act by binding to a specific enzyme or receptor, thereby inhibiting its activity. The molecular targets and pathways involved would need to be identified through experimental studies, such as enzyme assays or receptor binding studies.

Comparison with Similar Compounds

Key Observations :

  • The target compound’s bromine atom increases molecular weight but may reduce metabolic clearance compared to chlorine analogs .

Biological Activity

3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one is a compound belonging to the quinazolinone family, known for its diverse biological activities. The unique structural features of this compound, including a bromophenyl group and a sulfanyl substituent, suggest significant potential in medicinal chemistry. This article explores its biological activity, including anti-cancer, anti-inflammatory, antimicrobial, and other pharmacological properties.

Structural Characteristics

The compound features a quinazolinone core , which consists of a fused bicyclic system containing a benzene ring and a pyrimidine ring. The presence of halogenated phenyl groups enhances its lipophilicity and potential interactions with biological targets. The specific structural configuration is summarized in the following table:

Feature Description
Chemical Formula C18H15BrCl2N2S
Molecular Weight 421.75 g/mol
Functional Groups Bromophenyl, dichlorobenzyl sulfanyl
Quinazolinone Core Planar structure enhancing biological interactions

Anti-Cancer Activity

Quinazolinone derivatives are widely studied for their anti-cancer properties. Research indicates that 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one exhibits cytotoxic effects against various cancer cell lines. For instance, preliminary studies have shown that this compound inhibits cell proliferation in human cancer cell lines such as HT-29 (colon cancer) and TK-10 (renal cancer) at micromolar concentrations.

Mechanism of Action
The compound's mechanism may involve the inhibition of key enzymes involved in cancer progression. Molecular docking studies suggest that it binds to targets such as topoisomerases and kinases, disrupting their function and leading to apoptosis in cancer cells.

Anti-Inflammatory Activity

The anti-inflammatory potential of this compound has also been evaluated. Quinazolinones are known to inhibit pro-inflammatory cytokines and enzymes like COX-2. In vitro assays demonstrated that 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one significantly reduces the production of TNF-alpha and IL-6 in activated macrophages.

Antimicrobial Activity

The antimicrobial properties of quinazolinones are well-documented. This specific compound has shown activity against both Gram-positive and Gram-negative bacteria as well as fungi. Minimum inhibitory concentrations (MIC) were determined through standard broth dilution methods, revealing effective antimicrobial activity at concentrations ranging from 100 to 400 µg/mL against various pathogens .

Case Studies

Several studies have been conducted to assess the biological activity of compounds similar to 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one.

  • Study on Anticancer Activity : A comparative study involving various quinazolinone derivatives indicated that those with halogen substitutions exhibited enhanced cytotoxicity against breast and lung cancer cell lines.
  • Antimicrobial Screening : A series of quinazolinone derivatives were synthesized and screened for antimicrobial activity against common pathogens, showing that compounds with sulfanyl groups displayed superior activity compared to their non-sulfanylated counterparts .

Q & A

Q. What are the standard synthetic protocols for preparing 3-(4-bromophenyl)-2-[(3,4-dichlorobenzyl)sulfanyl]quinazolin-4(3H)-one?

Methodological Answer: A common approach involves multi-step reactions:

Thiolation: React 4-bromobenzaldehyde with methyl thioacetate to form a thioquinazolinone intermediate .

Substitution: Introduce the 3,4-dichlorobenzyl group via nucleophilic substitution or coupling reactions. For sulfanyl group incorporation, thiol-containing intermediates (e.g., 3,4-dichlorobenzyl mercaptan) are reacted under basic conditions (e.g., K₂CO₃ in DMF) .

Hydrogenation: Reduce intermediates using catalysts like Pd/C or Raney Ni to stabilize the quinazolinone core .

Key Considerations:

  • Purity is monitored via TLC or HPLC.
  • Intermediate characterization uses 1H^1H/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS).

Q. How is the compound structurally characterized in academic research?

Methodological Answer:

  • Spectroscopy:
    • 1H^1H-NMR identifies proton environments (e.g., aromatic protons at δ 7.2–8.5 ppm, sulfanyl protons at δ 3.5–4.0 ppm) .
    • 13C^{13}C-NMR confirms carbonyl (C=O, ~170 ppm) and aromatic carbons.
  • Mass Spectrometry: HRMS validates molecular weight (e.g., [M+H]+^+ at m/z 507.92 for C21H _{21}H _{13}BrCl2N _2N _2OS)) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility: Tested in DMSO (>10 mM), ethanol (~5 mM), and aqueous buffers (pH 7.4, <0.1 mM). Data from analogs suggest limited aqueous solubility due to hydrophobic aryl groups .
  • Stability:
    • Store at -20°C under inert gas (N2_2) to prevent oxidation of the sulfanyl group.
    • Monitor degradation via HPLC under stress conditions (heat, light, pH extremes) .

Q. How is preliminary bioactivity assessed for this compound?

Methodological Answer:

  • In vitro assays:
    • Kinase inhibition: Screen against kinase panels (e.g., EGFR, VEGFR) at 1–10 µM concentrations .
    • Antimicrobial activity: Use microdilution assays (MIC values) against Gram-positive/negative bacteria .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale preparation?

Methodological Answer:

  • Reaction Optimization:
    • Vary solvents (e.g., DMF vs. THF) to improve thiolation efficiency.
    • Use microwave-assisted synthesis to reduce reaction time (e.g., 30 min vs. 12 hrs) .
  • Catalyst Screening: Test Pd-based catalysts (e.g., Pd(OAc)2_2) for coupling steps to enhance regioselectivity .

Q. What crystallographic data are available for structural validation?

Methodological Answer: Single-crystal X-ray diffraction reveals:

  • Crystal System: Monoclinic (P21_1/n space group) .
  • Unit Cell Parameters:
    • a = 16.961 Å, b = 3.953 Å, c = 17.698 Å
    • β = 93.168°, V = 1184.8 Å3^3, Z = 4 .
  • Key Interactions: π-π stacking between quinazolinone and bromophenyl groups stabilizes the lattice .

Q. How is the environmental impact of this compound evaluated?

Methodological Answer:

  • Fate Studies:
    • Hydrolysis: Incubate in buffers (pH 4–9) at 25–50°C; analyze degradation products via LC-MS .
    • Photolysis: Expose to UV light (254 nm) and quantify half-life .
  • Ecotoxicology:
    • Daphnia magna assays: Determine LC50_{50} values (48-hr exposure) .

Q. How to resolve contradictions in reported synthetic methods?

Methodological Answer:

  • Comparative Analysis: Replicate conflicting protocols (e.g., hydrogenation vs. coupling routes) and compare yields/purity .
  • Kinetic Studies: Use in situ IR spectroscopy to track intermediate formation and identify rate-limiting steps .

Example:

MethodIntermediate Yield (%)Final Purity (%)
Hydrogenation route7597
Coupling route8294

Q. What experimental designs are recommended for biological activity studies?

Methodological Answer:

  • Randomized Block Design: Assign treatments (compound concentrations) to cell lines in triplicate to minimize batch effects .
  • Dose-Response Curves: Use 8-point dilutions (0.1–100 µM) and nonlinear regression (GraphPad Prism) to calculate IC50_{50} .

Q. How are structure-activity relationships (SAR) investigated for this compound?

Methodological Answer:

  • Analog Synthesis: Modify substituents (e.g., replace Br with Cl or CF3_3) and test bioactivity .
  • Molecular Docking: Simulate interactions with target proteins (e.g., EGFR PDB: 1M17) using AutoDock Vina .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.